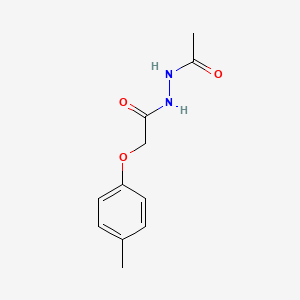

2-(3-chlorophenoxy)-N'-(3,5-dibromo-2-methoxybenzylidene)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves the condensation reactions of hydrazide with different aldehydes or ketones in the presence of suitable catalysts and conditions. For example, Bekircan, Ülker, and Menteşe (2015) detailed the synthesis of novel heterocyclic compounds derived from acetohydrazide, highlighting the crucial role of starting compounds and reaction conditions in determining the yield and purity of the synthesized compounds (Bekircan, Ülker, & Menteşe, 2015). Similarly, the synthesis of (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate by Jia-ming (2009) provides insight into the condensation reactions involving acetohydrazide derivatives (Li Jia-ming, 2009).

Molecular Structure Analysis

Crystal structure and molecular geometry analyses play a critical role in understanding the interactions and stabilities of such compounds. The crystal structure of related compounds has been elucidated through X-ray diffraction analysis, revealing important aspects like bond lengths, angles, and overall molecular conformation. For instance, the synthesis and crystal structure analysis of similar Schiff bases have provided insights into their stabilization mechanisms and molecular interactions (Dan Qu et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their molecular structure. Studies have shown that these compounds can participate in various chemical reactions, forming complexes with metals or undergoing cyclization to produce new heterocyclic compounds. The reactivity towards lipase and α-glucosidase inhibition, as demonstrated by compounds synthesized from acetohydrazide, highlights the potential biochemical applications of these compounds (Bekircan, Ülker, & Menteşe, 2015).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystallinity, are crucial for determining the applicability of these compounds in various domains. For example, the solubility in different solvents and the thermal stability as determined by thermal gravimetric analysis (TGA) provide valuable information for their use in material science and pharmaceutical applications.

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity towards other chemicals, and stability under various conditions, are essential for understanding the behavior of these compounds in chemical syntheses and applications. The detailed vibrational analysis and non-linear optical (NLO) properties of related compounds, as explored through spectroscopic and computational studies, offer insights into their potential as NLO materials and in other applications (Ö. Tamer, D. Avcı, & Y. Atalay, 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has focused on synthesizing novel heterocyclic compounds derived from related acetohydrazide frameworks, investigating their structural properties through various spectroscopic and analytical techniques. For example, Bekircan et al. (2015) synthesized compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigated their lipase and α-glucosidase inhibition activities, demonstrating the potential of these compounds in medicinal chemistry and enzyme inhibition studies Synthesis of some novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition.

Biological Activities

Several studies have explored the biological activities of compounds structurally similar to 2-(3-chlorophenoxy)-N'-(3,5-dibromo-2-methoxybenzylidene)acetohydrazide. These include investigations into their antimicrobial, antioxidant, and DNA-binding activities. For instance, Fekri and Zaky (2014) prepared complexes involving a structurally similar ligand and explored their antimicrobial and antioxidant activities, highlighting the potential application of such compounds in developing new antimicrobial agents and antioxidants Facile solid state ball milling as a green strategy to prepare 2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide complexes.

Molecular Docking and Enzyme Inhibition

The enzyme inhibition capabilities of similar compounds have been assessed through both experimental studies and molecular docking simulations. This approach helps in understanding the interaction between such compounds and biological targets, suggesting potential applications in drug design and discovery. Xue et al. (2022), for example, evaluated the xanthine oxidase inhibitory activities of a series of hydrazones, indicating their potential as novel inhibitors for therapeutic applications Synthesis, Biological Evaluation, and Molecular Docking Studies of Hydrazones as Novel Xanthine Oxidase Inhibitors.

Eigenschaften

IUPAC Name |

2-(3-chlorophenoxy)-N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2ClN2O3/c1-23-16-10(5-11(17)6-14(16)18)8-20-21-15(22)9-24-13-4-2-3-12(19)7-13/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFCIJOKLOZGPB-DNTJNYDQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)C=NNC(=O)COC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)COC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)

![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)

![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)

![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)